Cefdinir impurity C Cefdinir impurity C 3-Desethenyl-3-methyl Cefdinir is an impurity of Cefdinir; a cephalosporin antibiotic structurally similar to Cefixime
Brand Name: Vulcanchem
CAS No.: 71091-93-5
VCID: VC21346019
InChI: InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1
SMILES: CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula: C13H13N5O5S2
Molecular Weight: 383.4 g/mol

Cefdinir impurity C

CAS No.: 71091-93-5

Cat. No.: VC21346019

Molecular Formula: C13H13N5O5S2

Molecular Weight: 383.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefdinir impurity C - 71091-93-5

CAS No. 71091-93-5
Molecular Formula C13H13N5O5S2
Molecular Weight 383.4 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1
Standard InChI Key FMPXXFJEIVCXCL-ODXWQDPNSA-N
Isomeric SMILES CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Chemical Properties and Identification

Chemical Structure and Nomenclature

Cefdinir impurity C has been identified in scientific literature with varying nomenclature and chemical descriptions. Based on multiple analytical sources, it has been characterized as (6S,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide . The compound is also frequently referred to by its abbreviated name 7-AVCA in pharmaceutical contexts.

Physical and Chemical Properties

The chemical properties of Cefdinir impurity C are summarized in the following table:

PropertyValueSource
CAS Number79349-82-9
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Alternative FormulaC5H6N4O2S
IUPAC Name(6S,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide
Storage Conditions-20°C (low temperature storage)

Analytical Methods for Detection

Mass Spectrometry Analysis

The collision-induced dissociation (CID) spectra of Cefdinir impurity C exhibit characteristic profiles that can be used to distinguish it from other related compounds. These characteristics are particularly evident under low activating voltage conditions, providing a useful method for rapid identification in pharmaceutical quality control processes .

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (HPLC-MS), is commonly employed for the identification and quantification of Cefdinir impurity C in pharmaceutical preparations. Commercial standards of this impurity typically provide HPLC, MS, and proton nuclear magnetic resonance (HNMR) data along with certificates of analysis (COA) to confirm identity and purity .

Formation and Synthesis

Cefdinir impurity C typically forms during the synthesis of cefdinir or through degradation pathways. The exact mechanisms of formation are complex and can involve various chemical reactions including hydrolysis of the β-lactam ring. Understanding these formation pathways is crucial for developing manufacturing processes that minimize impurity generation.

The structural relationship between Cefdinir impurity C and the parent compound reflects common challenges in cephalosporin synthesis, where side reactions and degradation processes can lead to a variety of related substances. These relationships have been studied as part of broader research into β-lactam antibiotic synthesis and stability.

Supplier InformationSpecificationsSource
PI & PI Biotech Inc.Catalog No: PI000014
Lanning BiotechnologyItem No: C-010; Purity: ≥95%
SYinnovationCustom packaging; 2-4 weeks lead time
VariousAvailable in quantities from 10-100mg

These products are primarily intended for scientific research applications rather than therapeutic use.

Regulatory Significance

Importance in Pharmaceutical Quality Control

The identification and control of impurities like Cefdinir impurity C are integral components of pharmaceutical quality assurance. Regulatory agencies worldwide have established increasingly stringent requirements for impurity profiling in both new and existing drugs, making the characterization of compounds like Cefdinir impurity C essential for pharmaceutical manufacturers .

The presence of this impurity must be carefully monitored and controlled to ensure that cefdinir formulations meet established specifications for purity and safety. This monitoring typically involves validated analytical methods capable of detecting and quantifying the impurity at relevant levels.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator